

SW480 Cell Incubation: Technical Support Center

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Compound of Interest		
Compound Name:	SW43	
Cat. No.:	B13438491	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SW480 cell line. All recommendations are based on publicly available data and standard cell culture protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended culture conditions for SW480 cells?

A1: SW480 cells are typically cultured in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[1] They should be incubated at 37°C in an atmosphere of ambient air without CO₂.[1][2] Some protocols may recommend DMEM with high glucose, 10% FBS, L-glutamine, and antibiotics.[3]

Q2: What is the typical morphology of SW480 cells?

A2: SW480 cells have an epithelial-like morphology.[2][4] It is normal for some viable cells to remain in suspension and be loosely attached for the first few days after thawing.

Q3: What is the doubling time of SW480 cells?

A3: The reported doubling time for SW480 cells varies but is generally between 25 and 50 hours. It's important to establish the doubling time for your specific culture conditions.

Q4: What is the recommended subcultivation ratio for SW480 cells?



A4: A subcultivation ratio of 1:2 to 1:8 is recommended when the cells are 70-80% confluent.[2] [5]

Q5: How should frozen SW480 cells be thawed?

A5: Thaw vials rapidly (approximately 2 minutes) in a 37°C water bath. Transfer the cell suspension to a centrifuge tube with complete medium, spin at approximately 125 x g for 5-7 minutes, resuspend the pellet in fresh medium, and transfer to a new culture flask.

Troubleshooting Guides

Issue 1: My SW480 cells are clumping after plating.

- Cause: Ineffective neutralization of the trypsinization agent is a common cause of cell clumping.[1] Subtle changes in culture conditions, such as pH and serum quality, can also contribute to this issue.[1]
- Solution: To ensure complete neutralization of trypsin, add an equal amount of complete growth medium before centrifugation.[1] When subculturing, avoid agitating the cells by hitting or shaking the flask while waiting for them to detach.[2]

Issue 2: My adherent SW480 cells are not attaching properly to the culture dish.

- Cause: The type of culture dish may be unsuitable for adherent cells. Some dishes are designed for suspension cultures and have a hydrophobic surface.
- Solution: Ensure you are using tissue culture-treated dishes appropriate for adherent cells. If attachment issues persist, consider coating the dishes with agents like poly-L-lysine, collagen, or fibronectin.

Issue 3: My SW480 cells are not detaching during trypsinization.

- Cause: Several factors can lead to poor cell detachment, including the presence of trypsin inhibitors, incorrect trypsin concentration, or low enzymatic activity of cold trypsin.
- Solution:



- Gently wash the cells with a PBS solution (without calcium or magnesium) to remove any residual serum that contains trypsin inhibitors.[2]
- Use a trypsin concentration of 0.25%.[2]
- Pre-warm the trypsin to 37°C for optimal activity.
- Incubate the cells with trypsin at 37°C and gently tap the side of the culture vessel to aid in mechanical detachment.[2] The typical incubation time for trypsinization is between 5 to 15 minutes.[2]

Experimental Protocols & Data

SW480 Cell Culture and Subculture Parameters

Parameter	Recommendation	
Culture Medium	Leibovitz's L-15 Medium + 10% FBS + 1% Penicillin/Streptomycin[1] or DMEM High glucose + 10% heat-inactivated FBS + 2 μM L- glutamine + 100 U/mL Penicillin/Streptomycin[3]	
Culture Conditions	37°C, Ambient air (No CO ₂)[1][2]	
Subcultivation Ratio	1:2 to 1:8[2][5]	
Seeding Density 2-3x10,000 cells/cm ² [5]		
Medium Renewal	Every 4-5 days[5] or 1 to 2 times per week[2]	
Trypsinization	0.25% (w/v) Trypsin- 0.53 mM EDTA solution for 5-15 minutes at 37°C[2]	

Example Experimental Incubation Times



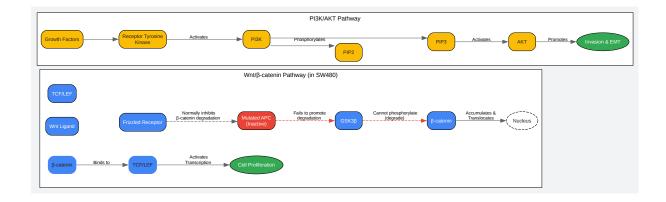
Experiment Type	Cell Seeding Density	Treatment Incubation Time	Reference Protocol Summary
Proliferation Assay (MTT)	1x10⁴ cells/well (96- well plate)	24, 48, 72 hours	Seed cells and incubate for 12 hours before treatment. Assess proliferation at specified time points using an MTT assay. [6]
Wound Healing Assay	1x10 ⁶ cells/well (6- well plate)	24, 48 hours	Grow cells to 80% confluency, create a scratch with a pipette tip, and monitor cell migration into the wound at 24 and 48 hours.[6]
Transwell Invasion Assay	Resuspend in serum- free medium	24, 48 hours	Seed cells in the upper chamber of a Matrigel-coated Transwell insert and incubate for 24 and 48 hours to assess invasion.[6]
Cell Cycle Analysis	1x10 ⁶ cells/well (6- well plate)	48 hours	After a 48-hour treatment, cells are fixed with cold 70% ethanol overnight and stained with propidium iodide for flow cytometry analysis.[6]

Signaling Pathways and Experimental Workflows Key Signaling Pathways in SW480 Cells



SW480 cells are known to have mutations in several key oncogenic pathways, making them a valuable model for studying colorectal cancer. Two of the most important pathways are the Wnt/β-catenin and PI3K/AKT pathways.

- Wnt/β-catenin Pathway: SW480 cells have a mutation in the APC gene, a key negative regulator of the Wnt pathway.[7][8] This leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of genes involved in proliferation and cell fate.[8]
- PI3K/AKT Pathway: This pathway is often activated in colorectal cancer and plays a crucial role in cell proliferation, invasion, and epithelial-mesenchymal transition (EMT) in SW480 cells.[6][7]



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Key signaling pathways in SW480 cells.

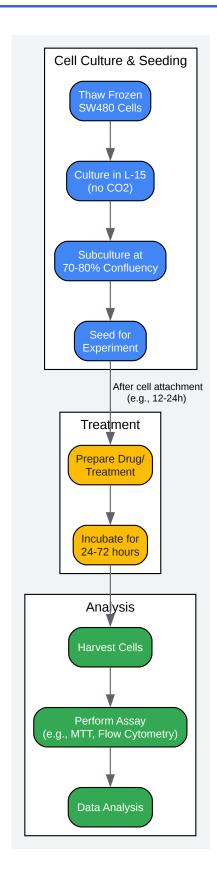




General Experimental Workflow for SW480 Cells

The following diagram outlines a general workflow for experiments involving SW480 cell culture, treatment, and analysis.





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A general workflow for SW480 experiments.



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